molecular formula C17H16N4O4S B2506522 N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-83-3

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2506522
CAS No.: 946206-83-3
M. Wt: 372.4
InChI Key: OQULKONNYBAWQN-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring and a pyrimidine system. The core structure is substituted with two methyl groups at positions 1 and 3, two ketone groups at positions 2 and 4, and a carboxamide moiety at position 6 linked to a 3-acetamidophenyl group (Fig. 1).

Synthetic routes for analogous thieno-pyrimidine derivatives often involve cyclization reactions, carboxamide coupling, and functional group modifications under controlled solvent conditions (e.g., DMF or CH2Cl2/EtOH mixtures) . Structural elucidation of such compounds typically employs techniques like X-ray crystallography, supported by software suites such as SHELX for refinement and validation .

Properties

IUPAC Name

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-9(22)18-10-5-4-6-11(7-10)19-14(23)13-8-12-15(24)20(2)17(25)21(3)16(12)26-13/h4-8H,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQULKONNYBAWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thieno[2,3-d]pyrimidine class. This class is known for its diverse biological activities, including anticancer and antimicrobial properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core with an acetamidophenyl substituent and a carboxamide functional group. Its molecular formula is C16H16N4O3SC_{16}H_{16}N_4O_3S with a molecular weight of 364.39 g/mol. The presence of these functional groups enhances its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell growth. For instance, derivatives synthesized by Elmongy et al. showed significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 50 μM depending on the substituents present on the aromatic ring .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Research indicates that modifications in the structure can enhance its efficacy against bacterial strains .
  • Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of enzymes involved in nucleic acid synthesis. This mechanism leads to disruptions in cellular processes such as DNA replication and repair, resulting in increased cell death .

Case Studies

  • Anticancer Efficacy :
    • A study by Yong et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against breast cancer cells. Among these compounds, specific derivatives exhibited potent inhibitory effects on cell proliferation with IC50 values indicating strong activity .
  • Mechanism of Action :
    • The mode of action for some thieno[2,3-d]pyrimidines involves the disruption of DNA synthesis pathways by inhibiting critical enzymes like thymidylate synthase. This inhibition leads to DNA damage and apoptosis in cancer cells .

Data Table: Biological Activity Summary

Biological ActivityReferenceObserved EffectIC50 Value
Anticancer (MDA-MB-231) Significant cytotoxicity27.6 μM - 50 μM
Antimicrobial (various strains) Inhibition of bacterial growthVaries by strain
Enzyme Inhibition (nucleic acid synthesis) Disruption of DNA replicationNot specified

Scientific Research Applications

Medicinal Chemistry

Thieno[2,3-d]pyrimidines are recognized for their potential as antitumor agents . Research indicates that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that synthesized thieno[2,3-d]pyrimidine derivatives exhibited significant inhibitory effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism of action was further elucidated through molecular docking studies targeting epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . Thieno[2,3-d]pyrimidinediones have shown promising results against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). One particular derivative displayed potent activity with minimal cytotoxicity against mammalian cells . The low hemolytic activity further indicates its potential as a safer antibacterial agent .

Antiviral Screening

In the realm of antiviral research , certain thieno[2,3-d]pyrimidine nucleosides have been tested against viruses like herpes simplex virus type-1 and hepatitis A virus. These compounds demonstrated antiviral activity that warrants further investigation for their potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinity and interaction of N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide with various biological targets. These studies assist in predicting the pharmacokinetic properties and overall efficacy of the compound in drug development processes .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey Findings
Anticancer ResearchEffective against MCF-7, HCT-116, and PC-3 cell lines; targets EGFR and PI3K pathways .
Antibacterial ActivityPotent against MRSA and VRE; low cytotoxicity and hemolytic activity .
Antiviral ScreeningDemonstrated activity against HSV-1 and HAV; requires further exploration .
Molecular DockingProvides insights into binding affinities and pharmacokinetics for drug development .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thieno[2,3-d]pyrimidine vs. Thieno[2,3-b]pyridine: The target compound’s pyrimidine core (six-membered, two nitrogens) enables stronger π-π stacking and hydrogen bonding compared to the pyridine-based analogs in , which may enhance binding to biological targets like enzymes .

Substituent Effects

  • Acetamidophenyl vs.
  • Methoxy vs. Acetamido Linkers : Compounds with methoxy groups (e.g., and ) exhibit lower polarity, which may favor blood-brain barrier penetration, whereas the acetamido group in the target compound prioritizes hydrophilic interactions .

Molecular Weight and Flexibility

  • The target compound’s higher molecular weight (~420 g/mol) compared to ’s analog (373.40 g/mol) suggests increased steric bulk, which could limit membrane permeability but enhance specificity for larger binding pockets .
  • The rigid thieno-pyrimidine core contrasts with the flexible ethyl linker in ’s compound, highlighting a trade-off between conformational stability and adaptability .

Preparation Methods

Cyclization of 2-Aminothiophene-3-Carboxylic Acid Esters

A foundational method involves the cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with urea or thiourea derivatives. For example, refluxing ethyl 2-aminothiophene-3-carboxylate with N,N-dimethylurea in acetic acid yields 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine. The reaction proceeds via nucleophilic attack of the urea carbonyl group on the thiophene amino group, followed by intramolecular cyclization (Scheme 1).

Scheme 1:
$$
\text{Ethyl 2-aminothiophene-3-carboxylate} + \text{N,N-dimethylurea} \xrightarrow{\text{AcOH, reflux}} \text{1,3-Dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine}
$$

Key reaction parameters include:

  • Solvent: Acetic acid or ethanol.
  • Temperature: 80–100°C under reflux.
  • Yield: 70–85% after recrystallization.

Alternative Multicomponent Approaches

Multicomponent reactions (MCRs) offer efficient one-pot strategies. A three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of tetrabutylammonium bromide (TBAB) as a catalyst produces functionalized pyrrolo[2,3-d]pyrimidines. While this method targets pyrrolo-fused systems, analogous conditions could be adapted for thienopyrimidines by substituting thiophene-based reactants.

Functional Group Compatibility and Challenges

Methyl Group Installation

The 1,3-dimethyl groups are introduced early in the synthesis to avoid side reactions. Methylation of the pyrimidine nitrogens is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃).

Critical Parameters:

  • Methylation Agent: Excess MeI (2.2 equivalents).
  • Base: K₂CO₃ in acetone.
  • Yield: 75–80%.

Acetamido Group Stability

The 3-acetamidophenyl moiety is sensitive to hydrolysis under acidic or basic conditions. To mitigate this, the acetamido group is introduced after amidation using acetyl chloride in pyridine.

Characterization and Analytical Data

Spectral Data

  • IR (KBr): Peaks at 1,680 cm⁻¹ (C=O, pyrimidine dione), 1,650 cm⁻¹ (amide C=O), and 3,300 cm⁻¹ (N-H stretch).
  • ¹H NMR (DMSO-d₆): δ 2.10 (s, 3H, CH₃CO), 3.40 (s, 6H, N-CH₃), 7.50–7.70 (m, 4H, aromatic), 10.20 (s, 1H, NH).
  • MS (ESI): m/z 412.1 [M+H]⁺.

Crystallography

Single-crystal X-ray diffraction confirms the planar thienopyrimidine core and the anti-conformation of the acetamidophenyl group.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Cyclization + Amidation Reflux in AcOH, EDCl/HOBt coupling 70–85% High purity, scalable Multi-step, long reaction times
Multicomponent Reaction TBAB/EtOH, 50°C 65–75% One-pot, fewer purification steps Limited substrate scope
Microwave-Assisted MW irradiation, 100°C, 30 min 80–85% Rapid, energy-efficient Specialized equipment required

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